4,4'-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)
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Overview
Description
4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) is a synthetic organic compound that belongs to the class of bis-pyrazolol derivatives. This compound is characterized by the presence of two pyrazole rings connected through a methylene bridge to a phenyl ring, which is further substituted with a 2,4-dichlorobenzyl group. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-step reaction process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced pyrazole derivatives.
Scientific Research Applications
4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with molecular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The presence of electron-donating and electron-withdrawing groups in the molecule can stabilize radicals, contributing to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-({3-[(3,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)
- 4,4’-({3-[(4-chlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)
Uniqueness
4,4’-({3-[(2,4-dichlorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol) is unique due to the specific substitution pattern on the benzyl group, which can influence its biological activity and chemical reactivity. The presence of two chlorine atoms at the 2 and 4 positions of the benzyl group can enhance its electron-withdrawing properties, potentially leading to different reactivity compared to similar compounds with different substitution patterns.
Properties
CAS No. |
957486-83-8 |
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Molecular Formula |
C22H20Cl2N4O3 |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C22H20Cl2N4O3/c1-11-18(21(29)27-25-11)20(19-12(2)26-28-22(19)30)13-4-3-5-16(8-13)31-10-14-6-7-15(23)9-17(14)24/h3-9,20H,10H2,1-2H3,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
OTIQAMCAVBFSLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OCC3=C(C=C(C=C3)Cl)Cl)C4=C(NNC4=O)C |
Origin of Product |
United States |
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